

N-Desmethyl Rilmazolam CAS number and chemical identifiers

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Compound of Interest

Compound Name: N-Desmethyl Rilmazolam

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N-Desmethyl Rilmazolam: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **N-Desmethyl Rilmazolam**, a principal active metabolite of the prodrug Rilmazafone. The document is designed to serve as a comprehensive resource, detailing the compound's chemical identity, metabolic pathways, pharmacological action, and the analytical methodologies for its detection and quantification.

Chemical Identity and Physicochemical Properties

N-Desmethyl Rilmazolam is classified as a triazolobenzodiazepine. It is not directly administered but is formed in vivo following the administration of Rilmazafone.[1] Its chemical identifiers and physicochemical properties are crucial for its synthesis as a reference standard and for the development of analytical methods.

Table 1: Chemical Identifiers for N-Desmethyl Rilmazolam



Identifier	Value	
CAS Number	50330-93-3[2]	
Molecular Formula	C18H13Cl2N5O[2]	
Molecular Weight	386.2 g/mol [2]	
IUPAC Name	8-chloro-6-(2-chlorophenyl)-N-methyl-4H-[1][3] [4]triazolo[1,5-a][1][4]benzodiazepine-2- carboxamide[1]	
InChI	InChI=1S/C18H13Cl2N5O/c1-21-18(26)17-23- 15-9-22-16(11-4-2-3-5-13(11)20)12-8-10(19)6- 7-14(12)25(15)24-17/h2-8H,9H2,1H3,(H,21,26) [1]	
InChI Key	PVNXUCAAXXYFKB-UHFFFAOYSA-N[1]	
Canonical SMILES	CNC(=O)C1=NN2C(=N1)CN=C(C3=C2C=CC(= C3)Cl)C4=CC=CC=C4Cl[1]	

Table 2: Physicochemical Properties of N-Desmethyl Rilmazolam

Property	Value	
Physical State	Solid at room temperature[1]	
Solubility	Soluble in Acetonitrile, Chloroform, and Methanol[2]	

Metabolic Pathway and Formation

Rilmazafone is a water-soluble prodrug that is inactive in its initial state and does not have a significant affinity for GABA-A receptors.[5] Its therapeutic effects are mediated through a multistep bioactivation process that leads to the formation of several active metabolites, including **N-Desmethyl Rilmazolam**.[5] This metabolic conversion primarily occurs in the small intestine and the liver.

The biotransformation process can be summarized in the following steps:



- Activation of Rilmazafone: In the small intestine, aminopeptidase enzymes hydrolyze
 Rilmazafone through desglycylation.[1]
- Formation of Rilmazolam (M-1): The resulting intermediate undergoes spontaneous cyclization to form the first major active metabolite, Rilmazolam.[1]
- Formation of N-Desmethyl Rilmazolam (M-2): Rilmazolam is then transported to the liver, where it undergoes N-demethylation catalyzed by cytochrome P450 (CYP) enzymes to produce N-Desmethyl Rilmazolam.[5]
- Further Metabolism: N-Desmethyl Rilmazolam can be further demethylated to form didesmethyl rilmazolam (M-3).[5]

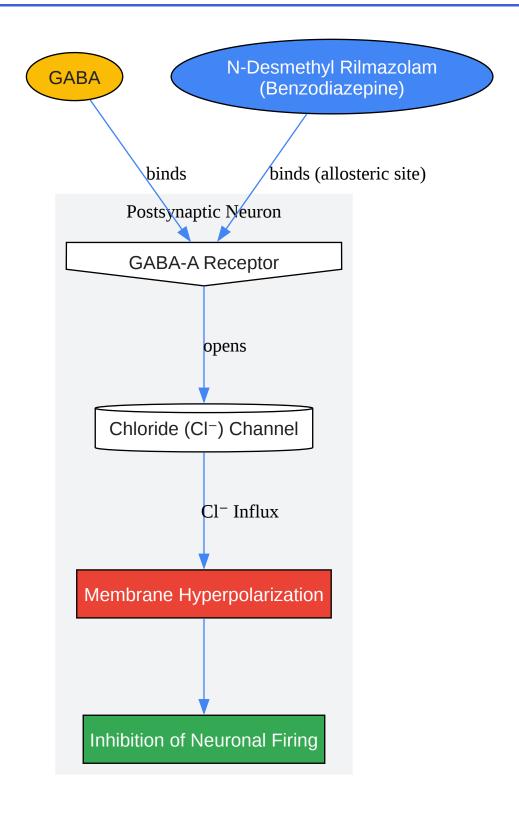
Metabolic pathway of Rilmazafone to **N-Desmethyl Rilmazolam**.

Pharmacological Action: GABA-A Receptor Modulation

As a triazolobenzodiazepine, **N-Desmethyl Rilmazolam** exerts its sedative, anxiolytic, and hypnotic effects by modulating the function of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[6]

Benzodiazepines bind to a distinct site on the GABA-A receptor, separate from the GABA binding site.[7] This binding event does not directly activate the receptor but rather enhances the effect of GABA, making it a positive allosteric modulator.[8] The binding of a benzodiazepine increases the affinity of GABA for its receptor, which in turn increases the frequency of the chloride ion (Cl⁻) channel opening.[7] The resulting influx of chloride ions hyperpolarizes the neuron, making it less likely to fire and thus producing an inhibitory effect on neurotransmission.[4]





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Mechanism of action of **N-Desmethyl Rilmazolam** on the GABA-A receptor.

Experimental Protocols



The accurate quantification of **N-Desmethyl Rilmazolam** is essential in forensic toxicology, clinical monitoring, and pharmacokinetic studies. Below are generalized protocols for its synthesis as a reference standard, its analysis in whole blood, and for studying its formation in vitro.

Synthesis of N-Desmethyl Rilmazolam Reference Standard (General Method)

A validated reference standard is crucial for accurate analytical measurements. A method for the synthesis of **N-desmethyl rilmazolam** has been described in the literature.[9] The following is a generalized protocol based on this publication.

Materials:

- Precursor compound (e.g., a suitable chlorinated triazolobenzodiazepine)
- Methyl amine in THF (2.0 M)
- Anhydrous N,N-Dimethylformamide (DMF)
- Diisopropylethylamine (DIPEA)
- Preparative Liquid Chromatography (LC) system

Procedure:

- Dissolve the precursor compound in anhydrous DMF.
- Add DIPEA to the reaction mixture.
- Stir the mixture at room temperature for approximately 10 minutes.
- Add methyl amine in THF to the mixture.
- Continue stirring the resulting mixture at room temperature overnight.
- Filter the reaction mixture.



• Purify the crude product using a preparative LC system to yield N-Desmethyl Rilmazolam.

Quantification in Whole Blood by LC-MS/MS

Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective method for the analysis of benzodiazepines in biological matrices.[3]



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General workflow for the analysis of **N-Desmethyl Rilmazolam** in whole blood.

A. Sample Preparation: Protein Precipitation A simple and rapid protein precipitation method can be used for sample clean-up.[10]

- To 200 μL of whole blood, add 700 μL of cold acetonitrile (0 °C) and 10 μL of an appropriate internal standard solution (e.g., 1 ng/μL).
- Vortex the mixture thoroughly.
- Centrifuge at 2500 x g for 5 minutes.
- Transfer the supernatant to a new tube and dry under a stream of nitrogen at 40 °C.
- Reconstitute the residue with 100 μL of the initial mobile phase for LC-MS/MS analysis.
- B. LC-MS/MS Parameters (Illustrative) The following are example parameters and are not specific to a particular instrument. Method development and validation are required.
- LC Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 μm)[9]
- Mobile Phase A: 0.1% formic acid in water



- Mobile Phase B: 0.1% formic acid in acetonitrile
- Gradient: A linear gradient from low to high organic phase (acetonitrile) over a run time of several minutes.
- Flow Rate: 0.3 0.6 mL/min
- Injection Volume: 5 10 μL
- Ionization: Electrospray Ionization (ESI), positive mode
- MS/MS Detection: Multiple Reaction Monitoring (MRM). Specific precursor and product ion transitions for N-Desmethyl Rilmazolam would need to be determined. For example, transitions monitored in one study were 386.1 -> 355.0 and 386.1 -> 285.1.[9]

In Vitro Metabolism using Human Liver Microsomes

This protocol provides a framework for studying the formation of **N-Desmethyl Rilmazolam** from Rilmazolam in vitro.[11][12]

Materials:

- Rilmazolam
- Pooled human liver microsomes (HLMs)
- Potassium phosphate buffer (e.g., 100 mM, pH 7.4)
- NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH
- Magnesium chloride (MgCl₂)
- Cold acetonitrile with internal standard for reaction termination

Procedure:

• Prepare a reaction mixture containing phosphate buffer, MgCl₂, and human liver microsomes in microcentrifuge tubes or a 96-well plate.



- Add Rilmazolam (substrate) to the reaction mixture. The final concentration of any organic solvent used to dissolve the substrate should be low (e.g., <1%) to avoid enzyme inhibition.
- Pre-incubate the mixture at 37°C for approximately 5 minutes.
- Initiate the metabolic reaction by adding the NADPH regenerating system or NADPH.
- Incubate at 37°C with gentle agitation for a defined time course (e.g., 0, 15, 30, 60 minutes).
- At each time point, terminate the reaction by adding 2-3 volumes of cold acetonitrile containing an internal standard.
- Vortex the samples to precipitate the microsomal proteins.
- Centrifuge the samples at high speed (e.g., >3000 x g) to pellet the proteins.
- Analyze the supernatant for the presence and quantity of N-Desmethyl Rilmazolam using a validated LC-MS/MS method.

Quantitative Data

The following table presents concentrations of **N-Desmethyl Rilmazolam** and other Rilmazafone metabolites detected in femoral blood in two fatal intoxication cases, highlighting its relevance in forensic toxicology.

Table 3: Concentrations of Rilmazafone Metabolites in Forensic Cases (ng/g)

Case ID	Rilmazolam	N-Desmethyl Rilmazolam	Di-desmethyl Rilmazolam
Case 1	7.9	65	170
Case 2	1.7	1.4	70

Data sourced from a

2023 publication in the

Journal of Analytical

Toxicology.[13]



Conclusion

N-Desmethyl Rilmazolam is a key active metabolite of the prodrug Rilmazafone. A thorough understanding of its chemical properties, metabolic formation, and mechanism of action is crucial for researchers, clinicians, and forensic toxicologists. The experimental protocols outlined in this guide provide a foundation for the synthesis of reference standards and the analytical quantification of this compound in biological matrices. Further research into the specific pharmacokinetics and pharmacodynamics of **N-Desmethyl Rilmazolam** will continue to enhance our understanding of its role in the overall pharmacological profile of Rilmazafone.

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